molecular formula C10H13ClFNO2 B1448372 3-{[(3-Fluorophenyl)methyl]amino}propanoic acid hydrochloride CAS No. 1797671-89-6

3-{[(3-Fluorophenyl)methyl]amino}propanoic acid hydrochloride

Cat. No.: B1448372
CAS No.: 1797671-89-6
M. Wt: 233.67 g/mol
InChI Key: GJNLBIJQQLTGEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[(3-Fluorophenyl)methyl]amino}propanoic acid hydrochloride is a chemical compound with the molecular formula C10H12FNO2·HCl. It is known for its applications in various scientific research fields due to its unique chemical structure and properties. The compound is often used in the synthesis of pharmaceuticals and other organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(3-Fluorophenyl)methyl]amino}propanoic acid hydrochloride typically involves the reaction of 3-fluorobenzylamine with acrylonitrile, followed by hydrolysis and subsequent acidification to obtain the hydrochloride salt. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The product is then purified through crystallization or other separation techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

3-{[(3-Fluorophenyl)methyl]amino}propanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in various substituted phenyl derivatives.

Scientific Research Applications

3-{[(3-Fluorophenyl)methyl]amino}propanoic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 3-{[(3-Fluorophenyl)methyl]amino}propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-{[(4-Fluorophenyl)methyl]amino}propanoic acid hydrochloride
  • 3-{[(2-Fluorophenyl)methyl]amino}propanoic acid hydrochloride
  • 3-{[(3-Chlorophenyl)methyl]amino}propanoic acid hydrochloride

Uniqueness

3-{[(3-Fluorophenyl)methyl]amino}propanoic acid hydrochloride is unique due to the position of the fluorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. This positional difference can result in distinct properties and applications compared to its analogs.

Properties

IUPAC Name

3-[(3-fluorophenyl)methylamino]propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO2.ClH/c11-9-3-1-2-8(6-9)7-12-5-4-10(13)14;/h1-3,6,12H,4-5,7H2,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJNLBIJQQLTGEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CNCCC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{[(3-Fluorophenyl)methyl]amino}propanoic acid hydrochloride
Reactant of Route 2
Reactant of Route 2
3-{[(3-Fluorophenyl)methyl]amino}propanoic acid hydrochloride
Reactant of Route 3
Reactant of Route 3
3-{[(3-Fluorophenyl)methyl]amino}propanoic acid hydrochloride
Reactant of Route 4
Reactant of Route 4
3-{[(3-Fluorophenyl)methyl]amino}propanoic acid hydrochloride
Reactant of Route 5
Reactant of Route 5
3-{[(3-Fluorophenyl)methyl]amino}propanoic acid hydrochloride
Reactant of Route 6
Reactant of Route 6
3-{[(3-Fluorophenyl)methyl]amino}propanoic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.